8-p-Coumaroylharpagide
Overview
Description
Mechanism of Action
Target of Action
It is known to exhibit analgesic and anti-inflammatory properties , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
Given its analgesic and anti-inflammatory properties
Biochemical Pathways
Result of Action
Its known analgesic and anti-inflammatory properties suggest that it may modulate cellular processes related to pain and inflammation .
Biochemical Analysis
Biochemical Properties
It is known that iridoid glycosides, such as 8-p-Coumaroylharpagide, can interact with various enzymes and proteins within the body
Cellular Effects
It is known that compounds like this compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to limited research. It is known that iridoid glycosides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-p-Coumaroylharpagide involves the esterification of harpagide with p-coumaric acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from the roots of Harpagophytum procumbens. The extraction process involves the use of solvents like ethanol or methanol, followed by chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 8-p-Coumaroylharpagide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
8-p-Coumaroylharpagide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis in plants.
Medicine: Investigated for its anti-inflammatory, analgesic, and antioxidant properties. It is used in the development of natural health products and nutraceuticals.
Industry: Utilized in the formulation of dietary supplements and herbal medicines
Comparison with Similar Compounds
8-p-Coumaroylharpagide is compared with other similar iridoid glycosides such as harpagoside and harpagide:
Harpagoside: Similar in structure but has a different ester group. It is also known for its anti-inflammatory and analgesic properties.
Harpagide: Lacks the p-coumaroyl group and has different pharmacological activities. .
Uniqueness: this compound is unique due to its specific esterification with p-coumaric acid, which enhances its anti-inflammatory and antioxidant properties compared to other iridoid glycosides .
Properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQDXZMKREFDY-CBLWINFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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